molecular formula C20H22N2O3S B263858 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide

4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide

Cat. No. B263858
M. Wt: 370.5 g/mol
InChI Key: DLUAIJQSFNKCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound has been found to exhibit a range of biological activities and is widely used in scientific research.

Mechanism of Action

The mechanism of action of 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. This compound has also been found to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide in lab experiments is that it has been extensively studied and its biological activities are well characterized. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide. One area of research is to further elucidate the mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, this compound may be used as a lead compound for the development of new drugs that target inflammation, cancer, and viral infections. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide is a multi-step process that involves the reaction of 2-pyridinecarboxaldehyde with 4-chloro-1-naphthalenesulfonamide to form an intermediate product. This intermediate product is then reacted with pentyl magnesium bromide to form the final product.

Scientific Research Applications

4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in scientific research to study the molecular mechanisms of these activities and to develop new drugs that target these pathways.

properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

4-pentoxy-N-pyridin-2-ylnaphthalene-1-sulfonamide

InChI

InChI=1S/C20H22N2O3S/c1-2-3-8-15-25-18-12-13-19(17-10-5-4-9-16(17)18)26(23,24)22-20-11-6-7-14-21-20/h4-7,9-14H,2-3,8,15H2,1H3,(H,21,22)

InChI Key

DLUAIJQSFNKCIO-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3

Origin of Product

United States

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